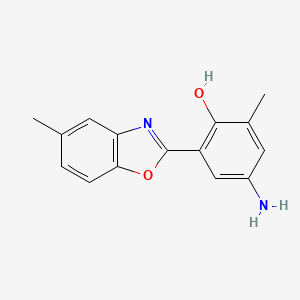

4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol, also known as 2-methyl-4-amino-6-phenyl-1,3-benzoxazole (MPB), is an organic compound with a wide range of applications in the scientific research community. It is a white, crystalline solid with a melting point of 137-138°C, and is soluble in water, ethanol, and methanol. MPB has been used extensively in the fields of organic chemistry, materials science, and biochemistry due to its unique structural and electronic properties.

Applications De Recherche Scientifique

Photophysical Characteristics and Fluorescence

- Researchers synthesized derivatives of 4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol and studied their photophysical properties. They found that these compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics. This highlights their potential use in fluorescence-based applications (Padalkar et al., 2011).

Antimicrobial Activity

- Some derivatives of this compound demonstrated effective antimicrobial properties. This includes activity against common bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal effects against Candida albicans and Aspergillus niger. This suggests their potential use in developing new antimicrobial agents (Padalkar et al., 2016).

Antioxidant Additives for Lubricating Oils

- A study focused on the synthesis of compounds including 4-(2-Aminothiazol-4-yl)-phenol, which relates to the structure of interest, and evaluated them as antioxidant additives for lubricating oils. This research indicates the utility of such compounds in enhancing the performance and longevity of lubricating oils (Amer et al., 2011).

Fluorescent Probes for Metal Ion Detection

- A benzoxazole-based fluorescent probe derived from compounds similar to this compound was developed for the visual detection of Hg2+ ions. This research indicates the potential of such compounds in environmental monitoring and bioanalytical applications (Zhang et al., 2013).

Synthesis and Characterization in Organic Chemistry

- Multiple studies have involved the synthesis and characterization of various derivatives and analogs of this compound. These studies contribute to the broader field of organic chemistry, particularly in the synthesis of novel compounds with potential applications in various industries (Chohan & Shad, 2011).

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with the compound, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets and induce changes at the cellular level .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

It’s worth noting that indole derivatives have been found to exhibit various biologically vital properties .

Propriétés

IUPAC Name |

4-amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-3-4-13-12(5-8)17-15(19-13)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIDXHLESRNGJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)N)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)

![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)